molecular formula C10H18N2S B13270408 [(4-Methyl-1,3-thiazol-5-yl)methyl](3-methylbutan-2-yl)amine

[(4-Methyl-1,3-thiazol-5-yl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13270408
M. Wt: 198.33 g/mol
InChI Key: DHTDCWJWRYAVAI-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-thiazol-5-yl)methylamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylthiazole with an appropriate alkylating agent under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-thiazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(4-Methyl-1,3-thiazol-5-yl)methylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to antimicrobial, anti-inflammatory, or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Methyl-1,3-thiazol-5-yl)methylamine include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug

Uniqueness

(4-Methyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine

InChI

InChI=1S/C10H18N2S/c1-7(2)8(3)11-5-10-9(4)12-6-13-10/h6-8,11H,5H2,1-4H3

InChI Key

DHTDCWJWRYAVAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(C)C(C)C

Origin of Product

United States

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